molecular formula C17H16ClNO2 B8538728 2-[(1-chloronaphthalen-2-yl)oxy]-N-(furan-2-ylmethyl)ethanamine

2-[(1-chloronaphthalen-2-yl)oxy]-N-(furan-2-ylmethyl)ethanamine

Cat. No. B8538728
M. Wt: 301.8 g/mol
InChI Key: JHZXHYQMCOBVLK-UHFFFAOYSA-N
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Patent
US08906946B2

Procedure details

To a solution of 2-[(1-chloronaphthalen-2-yl)oxy]ethanaminium chloride (100 mg, 0.39 mmol) in 10 mL of MeOH, K2CO3 (65 mg, 0.47 mmol) was added. After 10 min, 48 μL (0.58 mmol) of furan-2-carbaldehyde were added. The resulting solution was stirred for 1 h at room temperature, added with sodium borohydride (15 mg, 0.39 mmol) and the reaction was allowed to stir for further 2 h at room temperature. The solvent was evaporated under vacuum; the mixture was diluted with 10 mL CH2Cl2 and transferred to a separatory funnel. The organic layer was washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product was purified by flash chromatography on silica gel (CH2Cl2/MeOH 95:5) to afford 2-[(1-chloronaphthalen-2-yl)oxy]-N-(furan-2-ylmethyl)ethanamine as a brown oil (63% yield). The oil was left to stir with a 4M HCl dioxane solution for 1 h. The reaction mixture was concentrated under reduce pressure to afford 2-[(1-chloronaphthalen-2-yl)oxy]-N-(furan-2-ylmethyl)ethanaminium chloride as a white solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
65 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
48 μL
Type
reactant
Reaction Step Two
Quantity
15 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Cl:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][C:4]=1[O:13][CH2:14][CH2:15][NH3+:16].C([O-])([O-])=O.[K+].[K+].[O:23]1[CH:27]=[CH:26][CH:25]=[C:24]1[CH:28]=O.[BH4-].[Na+]>CO>[Cl:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][C:4]=1[O:13][CH2:14][CH2:15][NH:16][CH2:28][C:24]1[O:23][CH:27]=[CH:26][CH:25]=1 |f:0.1,2.3.4,6.7|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
[Cl-].ClC1=C(C=CC2=CC=CC=C12)OCC[NH3+]
Name
Quantity
65 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
48 μL
Type
reactant
Smiles
O1C(=CC=C1)C=O
Step Three
Name
Quantity
15 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for further 2 h at room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
ADDITION
Type
ADDITION
Details
the mixture was diluted with 10 mL CH2Cl2
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel (CH2Cl2/MeOH 95:5)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=C(C=CC2=CC=CC=C12)OCCNCC=1OC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.